molecular formula C16H16FNO2 B4407328 N-(2,6-dimethylphenyl)-2-(2-fluorophenoxy)acetamide

N-(2,6-dimethylphenyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B4407328
M. Wt: 273.30 g/mol
InChI Key: DWKBTCNSPBRABB-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(2-fluorophenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 6 positions, a fluorophenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-(2-fluorophenoxy)acetamide typically involves the following steps:

    Formation of 2-(2-fluorophenoxy)acetic acid: This can be achieved by reacting 2-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 2-(2-fluorophenoxy)acetic acid is then reacted with 2,6-dimethylaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The phenyl and fluorophenoxy groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl and fluorophenoxy derivatives.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-(2-fluorophenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of analgesic and anti-inflammatory agents.

    Material Science: The compound is studied for its potential use in the synthesis of advanced materials, including polymers and coatings.

    Biological Research: It is used as a tool compound to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-2-(2-chlorophenoxy)acetamide
  • N-(2,6-dimethylphenyl)-2-(2-bromophenoxy)acetamide
  • N-(2,6-dimethylphenyl)-2-(2-iodophenoxy)acetamide

Uniqueness

N-(2,6-dimethylphenyl)-2-(2-fluorophenoxy)acetamide is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-11-6-5-7-12(2)16(11)18-15(19)10-20-14-9-4-3-8-13(14)17/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKBTCNSPBRABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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